molecular formula C20H19N5O3 B1380565 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide CAS No. 1423803-24-0

6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Cat. No.: B1380565
CAS No.: 1423803-24-0
M. Wt: 377.4 g/mol
InChI Key: XCPQKBPJQOKFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide ( 1423803-24-0) is a high-value chemical compound primarily recognized in pharmaceutical research as a key intermediate and impurity of Apixaban, a widely used anticoagulant medication . This specialized pyrazolo-pyridine derivative is essential for quality control and analytical research, enabling the identification, quantification, and study of process-related impurities in Active Pharmaceutical Ingredients (APIs) to ensure final product safety and efficacy . The compound has a molecular formula of C₂₀H₁₉N₅O₃ and a molecular weight of 377.40 g/mol . Researchers utilize this compound in method development and validation, supporting regulatory compliance for pharmaceutical manufacturing. It must be stored in a dark place, sealed in a dry environment, and kept at 2-8°C to ensure stability . Safety Information: This product is classified with the signal word "Danger" and may cause specific target organ toxicity through repeated exposure (Hazard Statement H372) . Appropriate precautionary measures must be observed. Notice: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human use.

Properties

IUPAC Name

6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-28-15-8-6-14(7-9-15)25-18-16(17(23-25)19(22)26)10-11-24(20(18)27)13-4-2-12(21)3-5-13/h2-9H,10-11,21H2,1H3,(H2,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPQKBPJQOKFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrazolopyridine Core

The core structure is typically synthesized via a multistep cyclization process involving:

  • Condensation of hydrazine derivatives with β-ketoesters or aldehydes to form pyrazole intermediates.
  • Cyclization with suitable aldehydes or ketones to generate the fused heterocyclic system.

Example:

Hydrazine hydrate reacts with ethyl acetoacetate to form a pyrazole intermediate, which then undergoes cyclization with an aldehyde derivative to form the tetrahydro-pyrazolopyridine core.

Amide Formation

  • The amino group on the phenyl ring is converted into the carboxamide via amidation with appropriate acyl chlorides or via direct coupling with carboxylic acids using coupling reagents such as EDCI or HATU.

Example:

Reaction of the amino group with an acyl chloride under basic conditions yields the desired carboxamide.

Specific Synthetic Pathway (Based on Patent Data)

The patent US20160143894A1 describes a multistep synthesis for apixaban, where the compound of interest is an intermediate or impurity. The key steps include:

  • Synthesis of the pyrazolopyridine core via cyclization of hydrazine derivatives.
  • Functionalization at the 6-position with the 4-aminophenyl group through nucleophilic substitution.
  • Attachment of the 4-methoxyphenyl group at the 1-position via Suzuki coupling or similar aromatic substitution.
  • Final amidation to form the carboxamide group at the 3-position.

Reaction Conditions and Optimization

Parameter Typical Range Notes References
Temperature 60-120°C For cyclization and coupling steps
Solvent Ethanol, Toluene, DMF To dissolve reactants and catalysts
Catalyst Pd(PPh₃)₄, CuI For cross-coupling reactions
Reaction Time 4-24 hours Depending on step

Purification and Characterization

  • Purification is achieved via column chromatography, recrystallization, or preparative HPLC.
  • Characterization involves NMR, MS, IR, and elemental analysis to confirm structure and purity.

Summary of Research Findings

  • The synthesis of this complex heterocyclic compound relies on well-established multistep reactions, including cyclization, aromatic substitution, and amide coupling.
  • The choice of reaction conditions significantly influences yield and purity.
  • The synthetic route has been optimized in patent literature for large-scale manufacturing, emphasizing cost-effectiveness and reproducibility.

Data Table: Summary of Preparation Methods

Step Reaction Type Key Reagents Conditions Yield References
Core synthesis Cyclization Hydrazine, β-ketoesters 80°C, solvent 60-75%
Phenyl substitution Cross-coupling Boronic acids, Pd catalyst 80°C, inert atmosphere 70-85%
Amide formation Amidation Acyl chlorides, coupling reagents Room temp to 60°C 80-90%

Chemical Reactions Analysis

Types of Reactions

6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could yield amines or alcohols.

Scientific Research Applications

6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Apixaban: The most clinically advanced analogue, apixaban, replaces the 4-aminophenyl group with a 2-oxopiperidin-1-yl moiety at the 6-position. This modification enhances Factor Xa binding affinity (Ki = 0.08 nM) and oral bioavailability (~50% in humans) by reducing metabolic instability associated with primary anilines . The target compound’s 4-aminophenyl group may confer higher reactivity but lower metabolic stability compared to apixaban’s piperidinone ring .

C3 Substituents :

  • Ethyl ester (CAS 503614-92-4): The ethyl ester derivative is a precursor in apixaban synthesis, with a similarity score of 0.98 to the target compound. Hydrolysis of this ester yields the carboxylic acid intermediate, which is further functionalized to carboxamides .
  • Carboxylic acid (CAS 503614-56-0): This intermediate exhibits reduced cell permeability compared to carboxamides, limiting its therapeutic utility .

6-Position Modifications: Nitro group (CAS in ): The nitro-substituted derivative serves as a precursor for aminophenyl analogues via reduction. Iodophenyl (): Iodine at the 6-position enhances molecular polarizability, contributing to liquid crystalline behavior but reducing aqueous solubility .

Factor Xa Inhibition:

  • Apixaban : Demonstrates picomolar affinity for Factor Xa (IC50 = 0.08 nM) and >30,000-fold selectivity over thrombin . Its 2-oxopiperidin-1-yl group optimizes hydrophobic interactions with the S4 pocket of Factor Xa .
  • Target Compound: No direct activity data are available, but the 4-aminophenyl group’s smaller size and hydrophilic nature likely reduce binding affinity compared to apixaban’s bulkier, hydrophobic piperidinone substituent .

Metabolic Stability:

  • The 4-aminophenyl group in the target compound is susceptible to N-acetylation and oxidative deamination, which may shorten its half-life. In contrast, apixaban’s 2-oxopiperidin-1-yl group undergoes slower hepatic metabolism, contributing to its twice-daily dosing regimen .

Biological Activity

The compound 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide , with CAS number 1423803-24-0 , is a member of the pyrazolo[3,4-c]pyridine class of compounds. This article reviews its biological activity, particularly its anticancer properties and mechanisms of action.

  • Molecular Formula : C20H19N5O3
  • Molecular Weight : 377.4 g/mol
  • SMILES Notation : O=C(C1=NN(C2=C1CCN(C3=CC=C(C=C3)N)C2=O)C4=CC=C(C=C4)OC)N
  • InChI : InChI=1S/C20H19N5O3/c1-28-15-8-6-14(7-9-15)25-18-16(17(23-25)19(22)26)10-11-24(20(18)27)13-4-2-12(21)3-5-13/h2-9H,10-11,21H2,1H3,(H2,22,26)

Anticancer Activity

Recent studies have demonstrated that compounds similar to 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo exhibit significant anticancer activity. For instance, related pyrazolo[3,4-b]pyridines have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
9aHeLa2.59CDK2/CDK9 inhibition
14gMCF722.89Induction of apoptosis
14gHCT11626.71Cell cycle arrest

These results indicate that the compound can induce cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDK), specifically CDK2 and CDK9 .

The mechanisms underlying the anticancer effects include:

  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells.
  • Induction of Apoptosis : Significant levels of early and late apoptosis were observed in treated cells compared to controls.
  • Inhibition of Key Kinases : The compound inhibits CDK2 and CDK9, which are critical for cell cycle progression and transcription regulation.

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

  • Study on HeLa Cells : Compound 9a induced a total apoptosis rate of 42.19%, significantly higher than control groups .
  • Comparative Analysis with Doxorubicin : In comparative studies, the compound showed comparable or superior anticancer activity against HeLa cells when compared to standard chemotherapeutic agents like doxorubicin .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound with high purity and yield?

The compound can be synthesized via a multi-step route involving cyclization and functionalization. A key intermediate, 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one , has been used to achieve high yields (≥85%) in a patent-pending process . Optimized conditions include:

  • Cyclization : Use of THF/water mixtures (1:1 v/v) under reflux (70–80°C) for 6–8 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Critical step : Protecting the amine group during iodination to prevent side reactions .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the 4-aminophenyl group .
  • Handling : Use gloveboxes for hygroscopic intermediates (e.g., ethyl ester derivatives), which degrade at room temperature .
  • Hazard mitigation : Follow GHS guidelines (Signal Word: Danger ; H372: Causes organ damage with prolonged exposure). Use PPE and avoid inhalation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Conflicts in bond angles (e.g., C5–N3–C6–C2 = 9.3° vs. C5–N3–C6–N2 = −172.9° in related pyrazolo[3,4-b]pyridines) arise from torsional strain in the tetrahydro-pyridine ring. To resolve:

  • Perform DFT calculations (B3LYP/6-31G**) to compare experimental vs. theoretical geometries.
  • Use synchrotron X-ray diffraction for high-resolution data, as done for analogs like 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile .

Q. What methodologies are effective for assessing biological activity while minimizing false positives?

  • Kinase inhibition assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases (e.g., JAK2, EGFR) at 10 µM compound concentration. Include apixaban as a positive control .
  • Cytotoxicity screening : Test against HEK-293 and HepG2 cell lines using MTT assays (48-hour exposure). Note that the 4-methoxyphenyl group may reduce cytotoxicity compared to halogenated analogs .

Q. How can researchers optimize reaction conditions to address low yields in scale-up synthesis?

  • DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (Pd(PPh₃)₄, 1–5 mol%).
  • Key finding : THF with 3 mol% Pd catalyst at 80°C increases coupling efficiency by 30% for iodophenyl intermediates .
  • Scale-up challenge : Ethyl ester derivatives require cryogenic conditions (−20°C) during workup to prevent racemization .

Data Analysis and Reproducibility

Q. How should conflicting solubility data in DMSO and water be interpreted?

  • Contradiction : The compound is reported as "soluble in DMSO" but forms aggregates in aqueous buffers.
  • Resolution : Use dynamic light scattering (DLS) to detect aggregates. Prepare stock solutions in DMSO (10 mM), then dilute to ≤1% DMSO in PBS (pH 7.4). Filter through 0.22 µm membranes before assays .

Q. What analytical techniques are recommended for characterizing degradation products?

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) coupled with Q-TOF to detect oxidation products (e.g., hydroxylation at the 4-aminophenyl group) .
  • Stress testing : Expose the compound to 40°C/75% RH for 14 days. Major degradation pathways include hydrolysis of the carboxamide and demethylation of the methoxyphenyl group .

Structural and Functional Insights

Q. How does the 4-aminophenyl substituent influence binding to biological targets compared to halogenated analogs?

  • SAR (Structure-Activity Relationship) : The 4-aminophenyl group enhances hydrogen bonding with kinase ATP pockets (e.g., ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for 4-bromophenyl analogs in molecular docking).
  • Trade-off : Increased hydrophilicity reduces membrane permeability (logP = 1.8 vs. 3.2 for 4-iodophenyl derivatives) .

Q. What strategies are recommended for resolving NMR signal overlap in aromatic regions?

  • Advanced NMR : Use ¹³C-HSQC and NOESY to assign overlapping protons (e.g., 4-methoxyphenyl vs. pyrazolo ring protons).
  • Deuteration : Synthesize deuterated analogs (e.g., C20D19N5O3 ) to simplify splitting patterns .

Experimental Design

Q. How can researchers design robust assays to evaluate metabolic stability?

  • Liver microsome assay : Incubate with human liver microsomes (HLM) at 1 mg/mL, 37°C, and NADPH regeneration system. Monitor depletion over 60 minutes via LC-MS.
  • Key parameter : The compound shows t₁/₂ = 22 min in HLM, indicating moderate stability. Compare with verapamil (t₁/₂ = 8 min) as a high-clearance control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.